![molecular formula C16H17NO3S B5853354 ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate, also known as EOTPAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been shown to block the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation and subsequent pro-inflammatory gene expression.
Biochemical and Physiological Effects:
ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation, including carrageenan-induced paw edema and acetic acid-induced writhing. Moreover, ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been reported to have a good safety profile, with no significant toxicity observed in acute and subacute toxicity studies in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate as a research tool is its selectivity towards COX-2 inhibition, which could provide a safer alternative to traditional NSAIDs. Moreover, ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life in rodents. However, one of the limitations of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate is its limited solubility in aqueous solutions, which could affect its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate, including the investigation of its potential applications in other fields, such as cancer therapy and neuroprotection. Moreover, the development of new formulations and delivery systems for ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate could improve its solubility and bioavailability, and enhance its therapeutic potential. Furthermore, the elucidation of the molecular targets and signaling pathways involved in the anti-inflammatory and analgesic effects of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate could provide new insights into the pathogenesis of inflammatory diseases and pain.
Méthodes De Synthèse
The synthesis of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate involves the reaction between 4-aminobenzoic acid ethyl ester and 3-oxo-3-(2-thienyl)propionic acid in the presence of a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation between the carboxylic acid and amine groups, resulting in the formation of ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate.
Applications De Recherche Scientifique
Ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce pain in animal models of inflammation. Moreover, ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate has been investigated for its potential as a selective COX-2 inhibitor, which could provide a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that have been associated with gastrointestinal and cardiovascular side effects.
Propriétés
IUPAC Name |
ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-20-16(19)12-5-7-13(8-6-12)17-10-9-14(18)15-4-3-11-21-15/h3-8,11,17H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRKUSNCXWBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-oxo-3-thiophen-2-ylpropyl)amino]benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.